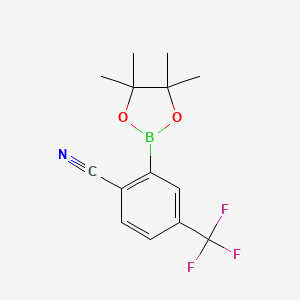
3-Carboxy-2,4-difluorophenylboronic acid
Overview
Description
3-Carboxy-2,4-difluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
The synthesis of 3-Carboxy-2,4-difluorophenylboronic acid involves Suzuki-Miyaura cross-coupling reactions . It is also used in the synthesis of fluorinated biaryl derivatives and flurodiarylmethanols .Molecular Structure Analysis
The molecular weight of 3-Carboxy-2,4-difluorophenylboronic acid is 201.92 . Its IUPAC name is 3-(dihydroxyboryl)-2,6-difluorobenzoic acid .Chemical Reactions Analysis
3-Carboxy-2,4-difluorophenylboronic acid is used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . It is also used in the synthesis of fluorinated biaryl derivatives and flurodiarylmethanols .Physical And Chemical Properties Analysis
3-Carboxy-2,4-difluorophenylboronic acid is a solid substance . It has a molecular formula of CHBFO and an average mass of 157.911 Da .Scientific Research Applications
Catalytic Applications
3-Carboxy-2,4-difluorophenylboronic acid, a derivative of phenylboronic acid, is utilized in catalytic applications, particularly in dehydrative condensation reactions between carboxylic acids and amines. Wang, Lu, and Ishihara (2018) highlighted the effectiveness of a similar compound, 2,4-bis(trifluoromethyl)phenylboronic acid, as a catalyst for such amidation processes, emphasizing the role of the ortho-substituent in enhancing reaction efficiency by preventing amine coordination to the boron atom, thus facilitating α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Sensor Development
Its application extends to the development of highly selective and sensitive sensors. For instance, Sun et al. (2021) demonstrated the use of 4-carboxyphenylboronic acid as a precursor for fluorescent carbon quantum dots, which exhibited exceptional selectivity and sensitivity for detecting benzo[a]pyrene (BaP) in water. This highlights the potential of boronic acid derivatives in environmental monitoring and safety assessments, offering a cost-effective, rapid, and sensitive method for pollutant detection (Sun et al., 2021).
Optical Modulation
Phenyl boronic acids, including derivatives like 3-carboxy-2,4-difluorophenylboronic acid, find utility in optical modulation due to their ability to interact with saccharides, influencing the photoluminescence of carbon nanotubes. A study by Mu et al. (2012) on various phenyl boronic acids conjugated to polyethylene glycol demonstrated their potential in saccharide recognition through near-infrared fluorescence quenching. This research underscores the application of boronic acids in developing sophisticated optical sensors for biological and environmental monitoring (Mu et al., 2012).
Corrosion Inhibition
The versatility of 3-carboxy-2,4-difluorophenylboronic acid and its derivatives extends to corrosion inhibition. Nam et al. (2013) explored the efficiency of carboxyphenylboronic acid as a corrosion inhibitor for steel in CO2-containing environments. Their findings indicate that even at low concentrations, this compound can significantly retard anodic corrosion reactions and improve the resistance and uniformity of steel surfaces. This property is critical for extending the lifespan and safety of metal structures in industrial and marine environments (Nam et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-borono-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUGBPFCJTZDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289294 | |
| Record name | Benzoic acid, 3-borono-2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-2,4-difluorophenylboronic acid | |
CAS RN |
1451393-05-7 | |
| Record name | Benzoic acid, 3-borono-2,6-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-borono-2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)
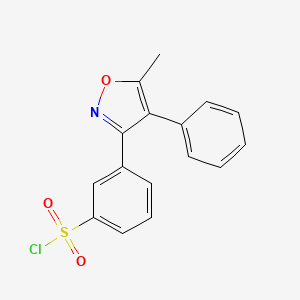

![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)

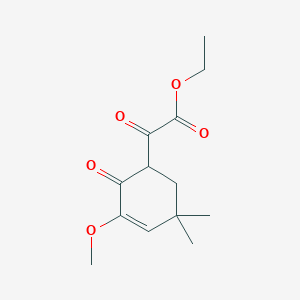
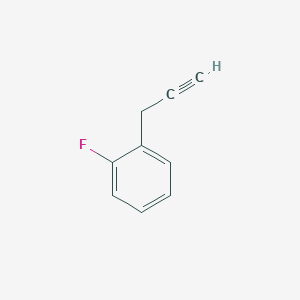

![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)
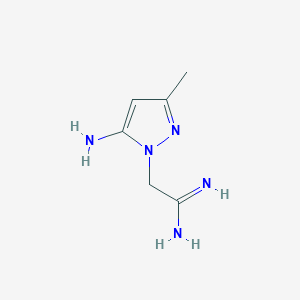

![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)
